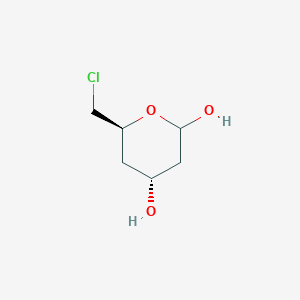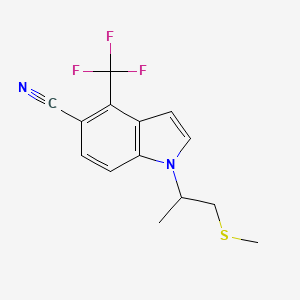![molecular formula C23H44N2O8 B11825348 [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic compound with a unique structure that combines a cyclooctene ring with a long chain of ethoxy groups terminated by an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate typically involves multiple steps. The process begins with the preparation of the cyclooctene ring, followed by the sequential addition of ethoxy groups. The final step involves the introduction of the amino group through a carbamate linkage. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structure.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Cyclooctene derivatives: Compounds with similar ring structures but different substituents.
Ethoxy chain compounds: Molecules with long ethoxy chains but different terminal groups.
Carbamates: Compounds with carbamate linkages but different core structures.
Propriétés
Formule moléculaire |
C23H44N2O8 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H44N2O8/c24-8-10-27-12-14-29-16-18-31-20-21-32-19-17-30-15-13-28-11-9-25-23(26)33-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21,24H2,(H,25,26)/b2-1- |
Clé InChI |
UWVQQISAJNIKQB-UPHRSURJSA-N |
SMILES isomérique |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)
![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)

![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)



![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)





![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)
